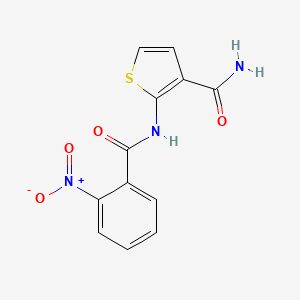

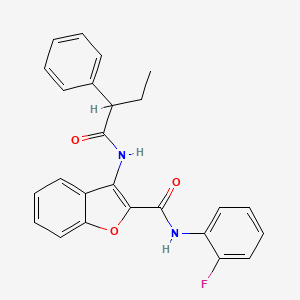

![molecular formula C16H16F4N4O B2491357 2-(3-fluorofenil)-N-((7-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)acetamida CAS No. 2034520-45-9](/img/structure/B2491357.png)

2-(3-fluorofenil)-N-((7-(trifluorometil)-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H16F4N4O and its molecular weight is 356.325. The purity is usually 95%.

BenchChem offers high-quality 2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Emisor TADF (Fluorescencia Retardada Activada Térmicamente): El compuesto se ha investigado como un nuevo emisor TADF. Los materiales TADF convierten eficientemente la energía eléctrica en emisión de luz, lo que los hace valiosos para los diodos orgánicos emisores de luz (OLED). Específicamente, el compuesto demuestra actividad TADF y características de mejora de la emisión inducida por agregación (AIEE) .

- Un compuesto relacionado, 22i, demuestra una potente actividad antitumoral contra las líneas celulares de cáncer A549, MCF-7 y HeLa. Sus valores de IC50 son 0,83 μM, 0,15 μM y 2,85 μM, respectivamente. Además, exhibe una fuerte capacidad de inhibición de la cinasa c-Met a nivel nanomolar (IC50 = 48 nM) .

Electrónica Orgánica y Optoelectrónica

Actividad Antitumoral

Mecanismo De Acción

Target of Action

The primary target of this compound is the dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, helping to regulate blood glucose levels. By preventing the breakdown of these hormones, this compound enhances their glucose-lowering effects .

Pharmacokinetics

The compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally.

Result of Action

The molecular effect of this compound’s action is the increased level of incretin hormones in the blood due to the inhibition of DPP-IV . On a cellular level, this leads to increased insulin secretion and decreased glucagon release from pancreatic cells, resulting in lower blood glucose levels. This makes it a potential therapeutic agent for the treatment of type 2 diabetes .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F4N4O/c17-12-3-1-2-10(6-12)7-15(25)21-9-14-23-22-13-8-11(16(18,19)20)4-5-24(13)14/h1-3,6,11H,4-5,7-9H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTCXZOEPWFHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNC(=O)CC3=CC(=CC=C3)F)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

sulfamoyl}benzamide](/img/structure/B2491278.png)

![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)

![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)

![6-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide](/img/structure/B2491288.png)

![Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2491293.png)

![methyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2491294.png)

![N-(4-acetylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2491295.png)

![1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1h-pyrazole-4-carboxylic acid](/img/structure/B2491296.png)